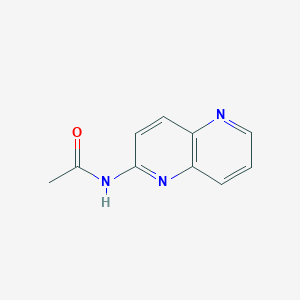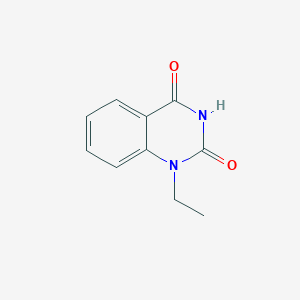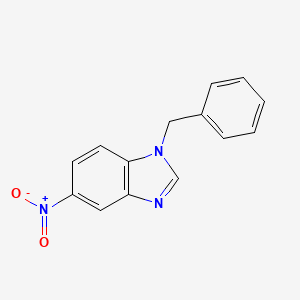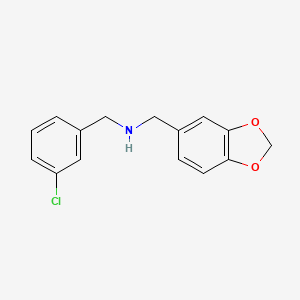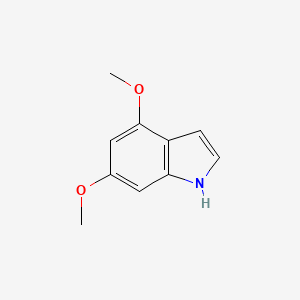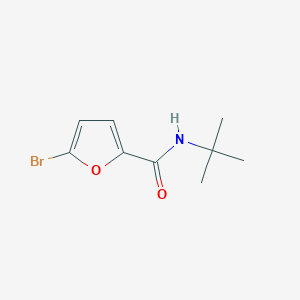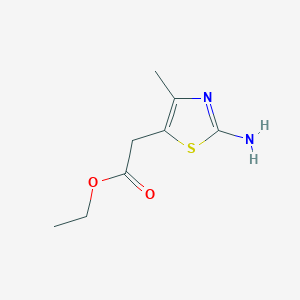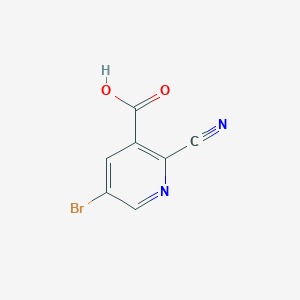
5-Bromo-2-cyanonicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 5-bromo-2-cyanonicotinic acid has been explored in several studies. For instance, diorganotin esters of 5-bromonicotinic acid were prepared from 5-bromonicotinic acid and diorganotin oxides, leading to the formation of compounds with interesting coordination to tin atoms . Another study reported the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester, showcasing the versatility of the bromo and cyano functional groups in facilitating the formation of complex molecules . Additionally, the conversion of a 5-bromo derivative of N b -methoxycarbonyl-L-tryptophan methyl ester into a 5-cyano derivative demonstrates the reactivity of the bromo group in nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of compounds related to 5-bromo-2-cyanonicotinic acid has been determined using various techniques such as X-ray crystallography. The crystal structure of a complex between 5-bromocytosine and phthaloyl-DL-glutamic acid revealed specific hydrogen bonding interactions, suggesting a typical binding mode between cytosine and acidic amino acid side groups . Similarly, the crystal structure of diorganotin esters of 5-bromonicotinic acid provided insights into the coordination chemistry of tin with the carboxylate and pyridine moieties of 5-bromonicotinic acid . The structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was also elucidated, showing intramolecular hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
The chemical reactivity of 5-bromo-2-cyanonicotinic acid and its derivatives has been investigated, particularly in the context of forming new bonds and structures. The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to form 6-aminonicotinic acid is an example of how brominated pyridines can be used in carbon-carbon bond-forming reactions . This study highlights the potential of using 5-bromo-2-cyanonicotinic acid derivatives in synthetic organic chemistry, especially in the context of green chemistry and the utilization of CO2 as a carbon source.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-cyanonicotinic acid derivatives are closely related to their molecular structures. The presence of bromo and cyano groups significantly influences the electronic properties of the molecules, as well as their ability to participate in hydrogen bonding and coordination to metals . The spectroscopic characterization of these compounds, including IR and NMR spectroscopy, provides valuable information about their functional groups and the environment around the atoms within the molecules .
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Industry
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 5-Bromo-2-cyanonicotinic acid is used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application or Experimental Procedures: In the investigation mentioned, dimethyl terephthalate, a cheap and easily available material, was used as the raw starting material. The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Application in Boronic Acid-based Dynamic Click Chemistry
- Specific Scientific Field: Chemical Biology and Supramolecular Chemistry
- Summary of the Application: Boronic acid-based dynamic click chemistry is a field that has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . 5-Bromo-2-cyanonicotinic acid, being a boronic acid derivative, could potentially be used in these applications.
- Results or Outcomes: The outcomes of these applications can vary widely, but they generally involve the creation of novel chemistries using boron to fuel emergent sciences .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-cyanopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMOKCFTQRVZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650376 | |
| Record name | 5-Bromo-2-cyanopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyanonicotinic acid | |
CAS RN |
914637-97-1 | |
| Record name | 5-Bromo-2-cyanopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-cyanonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



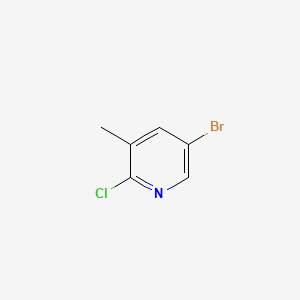
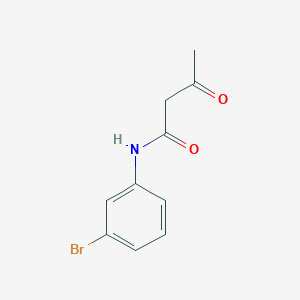
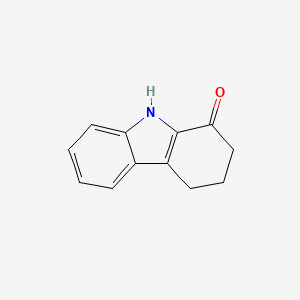
![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)
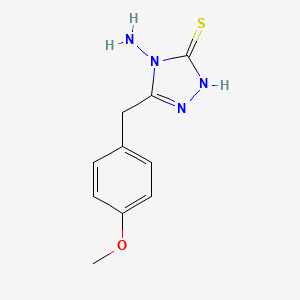
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)
